molecular formula C7H5FO2 B130115 4-Fluoro-2-hydroxybenzaldehyde CAS No. 348-28-7

4-Fluoro-2-hydroxybenzaldehyde

Cat. No.: B130115
CAS No.: 348-28-7
M. Wt: 140.11 g/mol
InChI Key: GBJJCODOZGPTBC-UHFFFAOYSA-N
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Description

4-Fluoro-2-hydroxybenzaldehyde, also known as 4-Fluorosalicylaldehyde or 5-Fluoro-2-formylphenol, is an organic compound with the molecular formula C7H5FO2. It is characterized by the presence of a fluorine atom at the fourth position and a hydroxyl group at the second position on the benzaldehyde ring. This compound is a pale yellow solid and is known for its applications in various chemical processes .

Biochemical Analysis

Biochemical Properties

4-Fluoro-2-hydroxybenzaldehyde interacts with various biomolecules in biochemical reactions. It is used as a reagent to synthesize quinoline derivatives and chromones . These derivatives can interact with enzymes and proteins, influencing their function and activity. The exact nature of these interactions depends on the specific derivative and the biomolecule involved .

Cellular Effects

The cellular effects of this compound are primarily observed through its derivatives. For instance, quinoline derivatives synthesized using this compound have shown potential antibacterial and antituberculosis effects . These effects are likely due to interactions with cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into other compounds that exert biological effects. For instance, it can be used to synthesize quinoline derivatives, which may exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal temperatures and pressures

Metabolic Pathways

It is known that the compound can be used to synthesize other compounds, such as quinoline derivatives , which may interact with various enzymes or cofactors and influence metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Fluoro-2-hydroxybenzaldehyde involves the reaction of 3-fluorophenol with paraformaldehyde in the presence of anhydrous magnesium chloride and triethylamine in acetonitrile. The mixture is heated to reflux for five hours, followed by extraction with ethyl acetate and purification .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. For instance, in antimicrobial studies, it has been shown to inhibit the growth of certain bacterial and fungal strains by interfering with their metabolic pathways. Molecular docking studies suggest that it binds to enzymes such as sterol 14-alpha demethylase, affecting their function .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-2-hydroxybenzaldehyde is unique due to the presence of both the fluorine atom and the hydroxyl group on the benzaldehyde ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-fluoro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJJCODOZGPTBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381355
Record name 4-fluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348-28-7
Record name 4-fluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-2-hydroxybenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-fluorophenol (1 ml, 11 mmol) in THF (20 ml) in a three-neck flask was added ethylmagnesium bromide (5.5 ml, 5.5 mmol, 1M in THF). After stirring at room temperature for 2 hours, benzene was added to the reaction mixture and THF was removed by distillation at 80° C. Additional benzene (50 ml) was added to the reaction, followed by NEt3 (2.3 ml, 16.5 mmol) and paraformaldehyde (1 g, 33.3 mmol). After heating at reflux for 3 hours, the reaction mixture was allowed to cool to room temperature and was poured into 250 ml of 10% HCl. EtOAc was added and the organic layer was separated and washed with H2O. After drying over MgSO4, the solvent was removed under reduced pressure. The resulting residue was purified by flash chromatography to give 4-fluoro-2-hydroxy-benzaldehyde as a white solid (560 mg, 36%), 1H NMR (CDCl3, 300 MHz) δ: 6.71 (m, 2H), 7.56 (dd, 1H, J=6.3 Hz, 8.6 Hz), 9.84 (s, 1H), 11.36 (s, 1H).
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250 mL
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Synthesis routes and methods II

Procedure details

Magnesium methoxide (13 g, 150 mmol, 6% in methanol) in methanol (50 mL) was treated with 3-fluorophenol (22.4 g, 200 mmol). The solution was heated to reflux and approximately half the methanol distilled off. Toluene (300 mL) was added and the reaction mixture was heated with azeotropic removal of solvent until the temperature of the distillate reached 95° C. A slurry of paraformaldehyde powder (22 g, 720 mmol) in toluene (20 mL) was added in small portions over 1 hour to the reaction with concurrent removal of volatile materials by distillation. The mixture was stirred was at 95° C. for 1 hour, cooled to 25° C., quenched by slow addition to 10% sulfuric acid and stirred at 30-40° C. for 2 hours. The layers were separated and the aqueous portion extracted with toluene (2×50 mL). The organic layers were combined, washed with 10% sulfuric acid, washed with water, dried with sodium sulfate, filtered and the solvent was evaporated. The resulting yellow oil was purified by flash chromatography over silica gel eluting with hexane:ethyl acetate (5:1) to provide 9.7 g of the title compound as a white solid.
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13 g
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22.4 g
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50 mL
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22 g
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20 mL
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Synthesis routes and methods III

Procedure details

Into a 20-L 4-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen was placed a solution of 3-fluorophenol (400 g, 3.57 mol, 1.00 equiv) in CH3CN (5 L), followed by the addition of MgCl2 (1018 g, 3.00 equiv) in several batches at 0° C. To this was added TEA (1443 g, 14.26 mol, 4.00 equiv) dropwise with stirring at 0-5° C., followed by paraformaldehyde (640 g, 6.00 equiv). The resulting solution was stirred at 80° C. for 3 h, cooled to 20° C., quenched by the addition of 5 L of 2N HCl and extracted with 3×3 L of ethyl acetate. The organic layers were combined, dried over anhydrous sodium sulfate and concentrated under vacuum to afford 545 g (crude) of 4-fluoro-2-hydroxybenzaldehyde as a yellow solid.
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400 g
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1018 g
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TEA
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1443 g
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640 g
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5 L
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

To the mixture of 3-fluorophenol (10 mL, 102 mmole), anhydrous magnesium chloride (28.2 g, 744.6 mmole) in 500 mL of anhydrous acetonitrile was added anhydrous triethylamine (67 mL, 382.5 mmole) and paraformaldehyde (22.3 g, 744.6 mmole). The mixture was then heated to reflux for five hours. After cooling to r.t, 500 mL of 5% aqueous hydrochloric acid was added. The product was extracted with ethyl acetate. The combined organic extracts were washed with 5% hydrochloric acid (×3), brine, and dried over anhydrous magnesium sulfate. After removing the volatiles, the residue was a light pink solid. 11 g, yield 72%. M.P: 67.5-69.0° C. ESHRMS m/z 139.0211(M−H, C7H4FO2 calc'd 139.0201). 1H NMR (CDCl3/300 MHz) 11.40 (s, 1H), 9.86 (s, 1H), 7.62-7.57 (m, 1H ), 6.79-6.67 (m, 2H). 3C (CDCl3/300 MH) 195.4, 168.3 (d, J=258 Hz), 164.4 (d, J=14.9 Hz), 136.3 (d, J=12.6 Hz), 118.2 (d, J=2.0 Hz), 108.5 (d, J=23.3 Hz), 104.9 (d, J=24.4 Hz). 19F (CDCl3/400 MHz) −97.9 (m).
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10 mL
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28.2 g
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500 mL
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67 mL
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22.3 g
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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